molecular formula C9H8F2O3 B15091992 Methyl 5-(difluoromethyl)-2-hydroxy-benzoate

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate

Cat. No.: B15091992
M. Wt: 202.15 g/mol
InChI Key: AWRNSKURFZAWHX-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group attached to the benzene ring, along with a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate typically involves the introduction of the difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzoate derivative. This can be achieved using difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing metal-based catalysts to enhance the reaction rate and selectivity. The choice of reagents and reaction conditions is crucial to ensure the desired product is obtained with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-benzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    Methyl 5-(trifluoromethyl)-2-hydroxy-benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.

    Methyl 5-(chloromethyl)-2-hydroxy-benzoate:

Uniqueness

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-2-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h2-4,8,12H,1H3

InChI Key

AWRNSKURFZAWHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)F)O

Origin of Product

United States

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